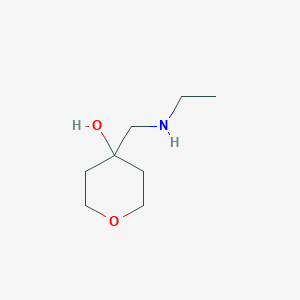
4-((Ethylamino)methyl)tetrahydro-2H-pyran-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((Ethylamino)methyl)tetrahydro-2H-pyran-4-ol is an organic compound with the molecular formula C8H17NO2 It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Ethylamino)methyl)tetrahydro-2H-pyran-4-ol typically involves the reaction of tetrahydropyran derivatives with ethylamine. One common method includes the following steps:
Starting Material: Tetrahydropyran-4-ol is used as the starting material.
Reaction with Ethylamine: The tetrahydropyran-4-ol is reacted with ethylamine under controlled conditions to form the desired product.
Catalysts and Solvents: Catalysts such as acids or bases may be used to facilitate the reaction, and solvents like ethanol or THF (tetrahydrofuran) are commonly employed.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:
Continuous Flow Reactors: These reactors provide a controlled environment for the reaction, ensuring consistent product quality.
Purification: The product is purified using techniques such as distillation or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
4-((Ethylamino)methyl)tetrahydro-2H-pyran-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution Reactions: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols or amines.
Substitution Products: Compounds with different functional groups replacing the ethylamino group.
科学的研究の応用
4-((Ethylamino)methyl)tetrahydro-2H-pyran-4-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug design and development.
Industry: It is used in the production of materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of 4-((Ethylamino)methyl)tetrahydro-2H-pyran-4-ol involves its interaction with molecular targets such as enzymes or receptors. The ethylamino group can form hydrogen bonds or electrostatic interactions with these targets, influencing their activity. The compound may also participate in metabolic pathways, undergoing transformations that lead to its biological effects.
類似化合物との比較
Similar Compounds
4-((Methylamino)methyl)tetrahydro-2H-pyran-4-ol: Similar structure but with a methylamino group instead of an ethylamino group.
Tetrahydropyran-4-ol: The parent compound without the ethylamino group.
4-Aminotetrahydropyran: Contains an amino group instead of the ethylamino group.
Uniqueness
4-((Ethylamino)methyl)tetrahydro-2H-pyran-4-ol is unique due to the presence of the ethylamino group, which imparts specific chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and potential pharmaceutical agents.
特性
分子式 |
C8H17NO2 |
|---|---|
分子量 |
159.23 g/mol |
IUPAC名 |
4-(ethylaminomethyl)oxan-4-ol |
InChI |
InChI=1S/C8H17NO2/c1-2-9-7-8(10)3-5-11-6-4-8/h9-10H,2-7H2,1H3 |
InChIキー |
JKXXMCLGLHSNTA-UHFFFAOYSA-N |
正規SMILES |
CCNCC1(CCOCC1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Ethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B15278750.png)
![7,7-Dimethyl-2H,3H,5H,6H,7H-furo[2,3-f]indole](/img/structure/B15278764.png)
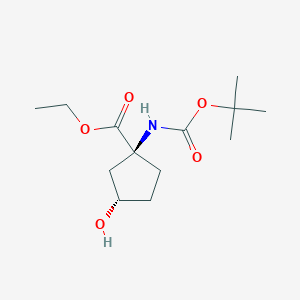
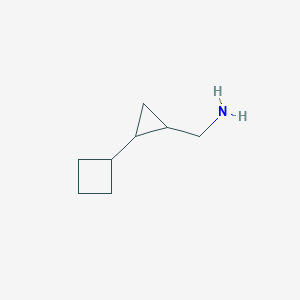
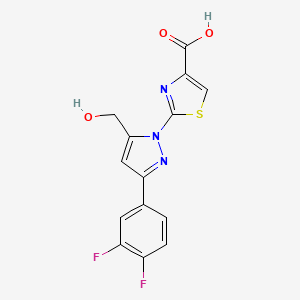
![N'-[(1-hydroxycyclobutyl)methyl]methoxycarbohydrazide](/img/structure/B15278786.png)
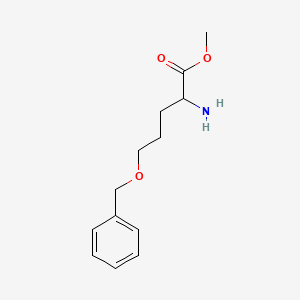

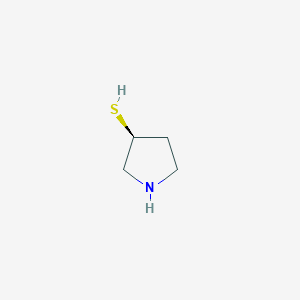
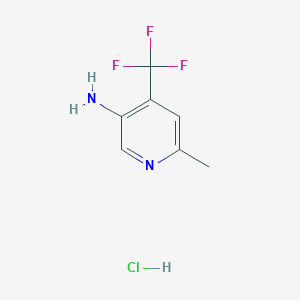
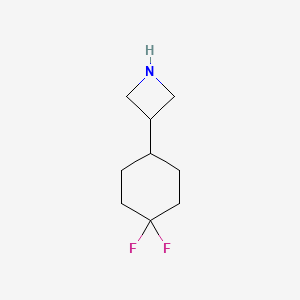
![2-{[(4-Bromothiophen-2-yl)methyl]amino}propane-1,3-diol](/img/structure/B15278836.png)
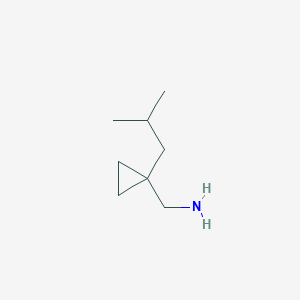
![5,6-Dihydro-4H-cyclopenta[d]oxazole-2-carboxylic acid](/img/structure/B15278844.png)
